Cas no 2829282-04-2 ((R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride)

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a phenanthrene backbone, which confers unique steric and electronic properties. The compound is of interest in asymmetric synthesis and pharmaceutical research due to its potential as a building block for bioactive molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. Its rigid polycyclic structure may influence binding affinity in receptor studies, making it valuable for medicinal chemistry applications. The enantiomeric purity of the (R)-configuration ensures precise stereochemical control in synthetic pathways. This compound is typically characterized by NMR, HPLC, and elemental analysis to verify purity and structural integrity.
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride structure
2829282-04-2 structure
Product name:(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
CAS No:2829282-04-2
MF:C16H16ClNO
MW:273.757343292236
CID:5140617
PubChem ID:156022659

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
    • F76598
    • 2829282-04-2
    • (2R)-2-amino-2-phenanthren-9-ylethanol;hydrochloride
    • (2R)-2-Amino-2-(9-phenanthryl)ethan-1-ol HCl
    • BS-47409
    • Inchi: 1S/C16H15NO.ClH/c17-16(10-18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15;/h1-9,16,18H,10,17H2;1H/t16-;/m0./s1
    • InChI Key: VDMFPNRXIYGXOR-NTISSMGPSA-N
    • SMILES: Cl.OC[C@@H](C1C=C2C=CC=CC2=C2C=CC=CC=12)N

Computed Properties

  • Exact Mass: 273.0920418g/mol
  • Monoisotopic Mass: 273.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R158741-100mg
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
100mg
¥2619 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R158741-250mg
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
250mg
¥3919 2023-09-09
1PlusChem
1P024G30-100mg
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
100mg
$265.00 2024-05-07
eNovation Chemicals LLC
Y1230328-1g
(R)-2-amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
1g
$1050 2025-03-01
eNovation Chemicals LLC
Y1230328-1g
(R)-2-amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
1g
$1050 2025-02-19
Ambeed
A1475078-100mg
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
100mg
$291.0 2025-03-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01400768-250mg
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
250mg
¥2969.0 2023-04-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01400768-100mg
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
100mg
¥1984.0 2023-04-07
1PlusChem
1P024G30-250mg
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
250mg
$397.00 2024-05-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01400768-1g
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
2829282-04-2 95%
1g
¥7418.0 2023-04-07

Additional information on (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride

Compound CAS No 2829282-04-2: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol Hydrochloride

The compound with CAS No 2829282-04-2, commonly referred to as (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an amino alcohol moiety with a phenanthrene ring system. The phenanthrene group, a tricyclic aromatic hydrocarbon, is known for its stability and potential bioactivity, making this compound a promising candidate for various applications.

Recent studies have highlighted the biological activity of (R)-configured amino alcohols like this compound. Researchers have explored its potential as a modulator of cellular signaling pathways, particularly in the context of neurodegenerative diseases. The stereochemistry at the chiral center plays a crucial role in determining the compound's interactions with biological targets, underscoring the importance of enantiomeric purity in its synthesis and application.

The synthesis of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride involves a multi-step process that typically begins with the preparation of phenanthrene derivatives. Advanced techniques such as asymmetric catalysis and stereoselective reductions are employed to achieve the desired configuration at the chiral center. The hydrochloride salt form is often preferred due to its enhanced solubility and stability under physiological conditions.

One of the most intriguing aspects of this compound is its ability to act as a template for supramolecular assembly. Studies have shown that it can form self-assembled structures in solution, which may have implications for drug delivery systems and nanotechnology. The phenanthrene moiety contributes to π–π stacking interactions, while the amino alcohol group provides hydrogen bonding capabilities, making this compound versatile in its applications.

In terms of pharmacokinetics, (R)-configured amino alcohols like this compound exhibit favorable absorption profiles, which make them attractive candidates for oral drug delivery. Preclinical studies have demonstrated moderate bioavailability and minimal toxicity, suggesting that it could be developed into a therapeutic agent with minimal side effects.

Looking ahead, researchers are exploring the potential of (R)-configured amino alcohols as anticancer agents. Initial in vitro studies indicate that this compound may inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). Further research is needed to confirm these findings and assess its efficacy in animal models.

In conclusion, (R)-configured amino alcohols like CAS No 2829282-04-4 hold immense promise in various fields due to their unique structural features and bioactivity. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in drug discovery and materials science.

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(CAS:2829282-04-2)(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
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